Perfluorophenyl 3-(benzyloxy)propanoate
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Overview
Description
Perfluorophenyl 3-(benzyloxy)propanoate is an organic compound characterized by the presence of a perfluorophenyl group attached to a 3-(benzyloxy)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl 3-(benzyloxy)propanoate typically involves the esterification of 3-(benzyloxy)propanoic acid with perfluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl 3-(benzyloxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 3-(benzyloxy)propanoic acid and perfluorophenol.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted perfluorophenyl derivatives.
Ester Hydrolysis: 3-(benzyloxy)propanoic acid and perfluorophenol.
Oxidation and Reduction: Corresponding aldehydes, carboxylic acids, or alcohols.
Scientific Research Applications
Perfluorophenyl 3-(benzyloxy)propanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Perfluorophenyl 3-(benzyloxy)propanoate is largely dependent on its chemical structure. The perfluorophenyl group imparts significant electron-withdrawing effects, which can influence the reactivity of the ester and benzyloxy groups. This compound can interact with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions, affecting pathways involved in chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
Perfluorophenyl 3-(benzyloxy)propanoate: Characterized by the presence of a perfluorophenyl group.
Perfluorophenyl 3-(benzyloxy)butanoate: Similar structure but with an additional methylene group in the propanoate chain.
Perfluorophenyl 3-(benzyloxy)acetate: Similar structure but with a shorter acetate chain.
Uniqueness
The presence of the benzyloxy group also adds to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C16H11F5O3 |
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Molecular Weight |
346.25 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-phenylmethoxypropanoate |
InChI |
InChI=1S/C16H11F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)6-7-23-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
MMUKFUSHCDVVME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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